molecular formula C19H16F3N3OS B11032919 morpholin-4-yl[3-(naphthalen-2-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]methanethione

morpholin-4-yl[3-(naphthalen-2-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]methanethione

Cat. No.: B11032919
M. Wt: 391.4 g/mol
InChI Key: CJXNQLWUHSPVSC-UHFFFAOYSA-N
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Description

4-[3-(NAPHTHALEN-2-YL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-1-CARBOTHIOYL]MORPHOLINE is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a trifluoromethyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(NAPHTHALEN-2-YL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-1-CARBOTHIOYL]MORPHOLINE typically involves multi-step organic reactions. The process begins with the formation of the pyrazole ring, followed by the introduction of the naphthalene and trifluoromethyl groups. The final step involves the attachment of the morpholine ring through a carbothioyl linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[3-(NAPHTHALEN-2-YL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-1-CARBOTHIOYL]MORPHOLINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce thiols.

Scientific Research Applications

4-[3-(NAPHTHALEN-2-YL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-1-CARBOTHIOYL]MORPHOLINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[3-(NAPHTHALEN-2-YL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-1-CARBOTHIOYL]MORPHOLINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(NAPHTHALEN-2-YL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-1-CARBOTHIOYL]PIPERIDINE
  • 4-[3-(NAPHTHALEN-2-YL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-1-CARBOTHIOYL]PYRROLIDINE

Uniqueness

4-[3-(NAPHTHALEN-2-YL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-1-CARBOTHIOYL]MORPHOLINE is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. This distinguishes it from similar compounds that may have different ring structures, such as piperidine or pyrrolidine.

Properties

Molecular Formula

C19H16F3N3OS

Molecular Weight

391.4 g/mol

IUPAC Name

morpholin-4-yl-[3-naphthalen-2-yl-5-(trifluoromethyl)pyrazol-1-yl]methanethione

InChI

InChI=1S/C19H16F3N3OS/c20-19(21,22)17-12-16(15-6-5-13-3-1-2-4-14(13)11-15)23-25(17)18(27)24-7-9-26-10-8-24/h1-6,11-12H,7-10H2

InChI Key

CJXNQLWUHSPVSC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=S)N2C(=CC(=N2)C3=CC4=CC=CC=C4C=C3)C(F)(F)F

Origin of Product

United States

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